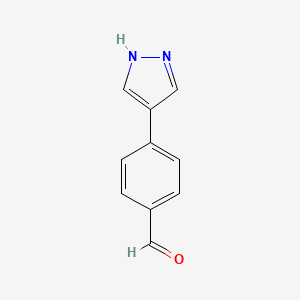

4-(1H-Pyrazol-4-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

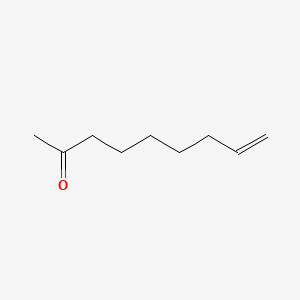

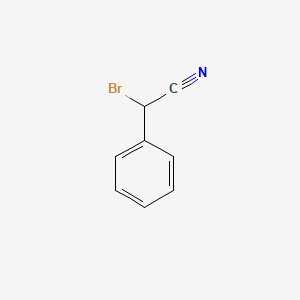

4-(1H-Pyrazol-4-yl)benzaldehyde is a compound with the molecular formula C10H8N2O . It is used for research and development purposes .

Synthesis Analysis

Pyrazole-containing compounds, such as 4-(1H-Pyrazol-4-yl)benzaldehyde, are synthesized using various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of structurally diverse pyrazole derivatives is highly desirable due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrazol-4-yl)benzaldehyde consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of this compound is 172.18300 .Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Applications De Recherche Scientifique

1. Synthesis and Characterization of Complex Compounds

- 4-(1H-Pyrazol-4-yl)benzaldehyde derivatives have been used in the synthesis and characterization of new palladium(II) complexes, which showed cytotoxic effects against squamous carcinoma cells (Abu-Surrah et al., 2010).

2. Development of Antimicrobial and Antioxidant Agents

- Derivatives of 4-(1H-Pyrazol-4-yl)benzaldehyde have been synthesized and evaluated for their antimicrobial and antioxidant activities, with some showing promising results (Rangaswamy et al., 2017).

3. Exploration in Fluorescent Probes

- Compounds derived from 4-(1H-Pyrazol-4-yl)benzaldehyde have been designed as ratiometric fluorescent probes for detecting biological molecules like cysteine and homocysteine (Lin et al., 2008).

4. Synthesis of Novel Heterocycles

- Researchers have utilized 4-(1H-Pyrazol-4-yl)benzaldehyde in synthesizing various novel heterocycles, demonstrating its versatility in organic synthesis (Baashen et al., 2017).

5. Investigating Ligand Accelerated Alkylation

- The compound has been used in studies to understand the effects of ligands on the alkylation of benzaldehyde, contributing to our understanding of reaction mechanisms (Glas et al., 2001).

6. Application in Bioimaging

- A derivative of 4-(1H-Pyrazol-4-yl)benzaldehyde was developed as an optical probe for hydrogen sulfite, showcasing its potential in bioimaging applications (Cheng et al., 2013).

Safety And Hazards

4-(1H-Pyrazol-4-yl)benzaldehyde should be handled with personal protective equipment to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should also be avoided . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and remove all sources of ignition .

Orientations Futures

Pyrazole derivatives, including 4-(1H-Pyrazol-4-yl)benzaldehyde, continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely continue to explore new and improved applications of these compounds .

Propriétés

IUPAC Name |

4-(1H-pyrazol-4-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-11-12-6-10/h1-7H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWUAGMJLPHDGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CNN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Pyrazol-4-yl)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)